



# Dalazatide in Multiple Sclerosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dalazatide |           |
| Cat. No.:            | B12777948  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dalazatide**, formerly known as ShK-186, is a selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is highly expressed on effector memory T-cells (TEM), a subset of T lymphocytes implicated in the pathogenesis of autoimmune diseases, including multiple sclerosis (MS).[1][3] By blocking Kv1.3, **Dalazatide** selectively suppresses the activation and proliferation of these pathogenic T-cells without causing broad immunosuppression.[1][3] Preclinical studies in animal models of MS have demonstrated the potential of **Dalazatide** to ameliorate disease symptoms.[1][3] This document provides detailed application notes and protocols for the use of **Dalazatide** in MS research, based on published preclinical data.

# **Mechanism of Action**

In multiple sclerosis, effector memory T-cells mistakenly attack the myelin sheath surrounding nerve fibers, leading to inflammation and neurodegeneration.[1] The activation of these T-cells is dependent on a sustained influx of calcium, which is regulated by the Kv1.3 potassium channel.[1] **Dalazatide** specifically binds to and blocks the Kv1.3 channel, thereby inhibiting the necessary potassium efflux that maintains the electrochemical gradient for calcium entry.[1] This disruption of calcium signaling prevents T-cell activation, cytokine production, and proliferation, ultimately reducing the autoimmune attack on the central nervous system.[1]



# Signaling Pathway of Dalazatide in Effector Memory T-Cells



Click to download full resolution via product page

**Dalazatide** blocks the Kv1.3 channel, inhibiting T-cell activation.

# **Quantitative Data Summary**

The following tables summarize key quantitative data for **Dalazatide** from preclinical studies.



| Parameter                       | Value                | Cell Type/Model                | Reference |
|---------------------------------|----------------------|--------------------------------|-----------|
| In Vitro Potency                |                      |                                |           |
| Kd (Kv1.3)                      | 65 ± 5 pM            | OVA-specific GFP+<br>TEM cells | [2]       |
| IC50 (Kv1.3)                    | 68.99 ± 4.01 pM      | Human T lymphocytes            | [4]       |
| IC50 (Proliferation)            | 180 ± 37 pM          | CCR7- T cells                  | [2]       |
| In Vivo Efficacy (EAE<br>Model) |                      |                                |           |
| Dose Range (rat)                | 1-100 μg/kg          | Lewis Rat EAE Model            | [1][4]    |
| Administration Route            | Subcutaneous (s.c.)  | Lewis Rat EAE Model            | [4]       |
| Pharmacokinetics (Rat)          |                      |                                |           |
| Dosing                          | -<br>100 μg/kg, s.c. | Sprague-Dawley Rats            | [4]       |
| Peak Plasma Concentration       | ~200 pM              | Sprague-Dawley Rats            | [4]       |
| Detectable in Blood             | Up to 72 hours       | Sprague-Dawley Rats            | [4]       |

# Experimental Protocols Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol describes the induction and treatment of a chronic relapsing EAE model, a common animal model for multiple sclerosis.

#### Materials:

- Female Lewis rats (8-10 weeks old)
- Guinea pig spinal cord homogenate



- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra
- Dalazatide (lyophilized powder)
- Sterile PBS (pH 7.4)
- Vehicle control (e.g., sterile saline or PBS)

#### Protocol:

- Immunization:
  - Prepare an emulsion of guinea pig spinal cord homogenate in CFA containing
     Mycobacterium tuberculosis H37Ra.
  - $\circ$  Each rat receives an injection of approximately 80 mg of spinal cord and 400  $\mu$ g of H37Ra. [4]
  - Administer the emulsion intradermally at the base of the tail.
- Clinical Scoring:
  - Monitor rats daily for clinical signs of EAE, starting from day 7 post-immunization.
  - Score the disease severity on a scale of 0-5:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Hind limb paralysis
    - 4: Moribund
    - 5: Death



#### • Dalazatide Administration:

- Reconstitute lyophilized **Dalazatide** in sterile PBS to the desired concentration.
- Once rats develop a clinical score of 1, randomize them into treatment and control groups.
   [4]
- Administer **Dalazatide** subcutaneously at doses ranging from 1 to 100 μg/kg.[1][4]
- Administer the vehicle control to the control group.
- Dosing can be performed daily or every 2-5 days.[4]
- Data Analysis:
  - Record daily clinical scores and body weights.
  - Compare the mean clinical scores between the **Dalazatide**-treated and control groups using appropriate statistical tests.

# **Experimental Workflow for EAE Studies**





Click to download full resolution via product page

Workflow for conducting EAE studies with **Dalazatide**.



# **T-Cell Proliferation Assay (CFSE-based)**

This protocol measures the inhibitory effect of **Dalazatide** on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) labeling.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells
- Dalazatide
- CFSE
- T-cell activation stimuli (e.g., anti-CD3/CD28 beads, or antigen-presenting cells with specific peptide)
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- · Flow cytometer

#### Protocol:

- Cell Preparation and Labeling:
  - Isolate PBMCs or CD4+ T-cells from blood samples.
  - Resuspend cells in PBS at a concentration of 1x106 cells/mL.
  - Add CFSE to a final concentration of 0.5-5 μM and incubate for 10 minutes at 37°C.
  - Quench the labeling reaction by adding 5 volumes of cold complete medium with 10% FBS.
  - Wash the cells twice with complete medium.
- Cell Culture and Treatment:



- Plate the CFSE-labeled cells in a 96-well plate at a density of 1x105 cells/well.
- Add Dalazatide at various concentrations (e.g., 0-1000 pM).[2]
- Add the T-cell activation stimulus.
- Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis:
  - Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).
  - Acquire the samples on a flow cytometer.
  - Analyze the CFSE dilution in the CD4+ T-cell population. Each peak of decreasing fluorescence intensity represents a cell division.
- Data Analysis:
  - Calculate the percentage of proliferating cells and the proliferation index for each treatment condition.
  - Determine the IC50 of **Dalazatide** for T-cell proliferation.

# Electrophysiology (Patch-Clamp) for Kv1.3 Current Measurement

This protocol is for the direct measurement of **Dalazatide**'s effect on Kv1.3 channel currents in T-cells.

#### Materials:

- Human T lymphocytes (e.g., from peripheral blood)
- Patch-clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for pipette fabrication



- External solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4
- Internal solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2
- Dalazatide stock solution

#### Protocol:

- Cell Preparation:
  - Use freshly isolated human T lymphocytes.
- Pipette Preparation:
  - $\circ$  Pull borosilicate glass capillaries to a resistance of 2-4 M $\Omega$  when filled with the internal solution.
- Recording:
  - Establish a whole-cell patch-clamp configuration.
  - Hold the cell at a holding potential of -80 mV.
  - Elicit Kv1.3 currents by depolarizing voltage steps (e.g., to +40 mV for 200 ms).
- Dalazatide Application:
  - Obtain a stable baseline recording of Kv1.3 currents.
  - Perfuse the cell with the external solution containing various concentrations of **Dalazatide** (e.g., 10 pM to 1 nM).[2]
  - Record the inhibition of the Kv1.3 current at each concentration.
- Data Analysis:
  - Measure the peak current amplitude before and after Dalazatide application.
  - Construct a dose-response curve and calculate the Kd or IC50 for Kv1.3 channel block.



## Conclusion

**Dalazatide** represents a promising targeted therapy for multiple sclerosis by selectively inhibiting the function of pathogenic effector memory T-cells. The protocols and data presented in this document provide a foundation for researchers to investigate the therapeutic potential of **Dalazatide** in preclinical MS models and related immunological assays. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications for the treatment of multiple sclerosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aurorabiomed.com [aurorabiomed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dalazatide in Multiple Sclerosis Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777948#dalazatide-application-in-multiple-sclerosis-research-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com